Pyroxamide
Overview
Description
Pyroxamide is a small molecule that has been used in trials studying the treatment of various conditions such as Leukemia, Lymphoma, Small Intestine Cancer, Precancerous Condition, and Myelodysplastic Syndromes . It belongs to the class of organic compounds known as pyridines and derivatives, which are compounds containing a pyridine ring, a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of Pyroxamide is C13H19N3O3 . Its average mass is 265.308 Da and its monoisotopic mass is 265.142639 Da .
Physical And Chemical Properties Analysis
Pyroxamide has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 71.6±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds . Its polar surface area is 91 Å2 and its molar volume is 218.2±3.0 cm3 .
Scientific Research Applications
Leukemia Treatment
Pyroxamide has been utilized in clinical trials studying its efficacy in treating leukemia. It functions as a potent histone deacetylase (HDAC) inhibitor, which can induce terminal differentiation in leukemia cells and inhibit their growth through cell cycle arrest or apoptosis .
Lymphoma Management
Similar to leukemia, Pyroxamide’s role as an HDAC inhibitor has been explored in the context of lymphoma treatment. By altering gene expression through histone modification, it may offer a therapeutic strategy for managing lymphoma .
Small Intestine Cancer Therapy
Clinical trials have also investigated Pyroxamide for treating small intestine cancer. Its mechanism of inducing differentiation and inhibiting tumor cell growth could be beneficial in managing this type of cancer .
Precancerous Conditions
Pyroxamide has been studied for its potential to treat precancerous conditions, possibly by preventing the progression to full-blown cancer through its HDAC inhibitory action .
Myelodysplastic Syndromes
In myelodysplastic syndromes, Pyroxamide may help in regulating abnormal cell growth and differentiation, offering a possible treatment avenue for this group of disorders .
Inhibition of Tumor Growth
Pyroxamide has shown efficacy in inhibiting the growth of various human transformed cell types in culture and in vivo, including a human prostate cancer xenograft grown in nude mice .
Impact on Cumulus Oocyte Complexes (COCs)
Research indicates that Pyroxamide can significantly inhibit the cumulus expansion and oocyte maturation of cultured COCs, suggesting a role in reproductive biology studies .
Apoptosis Induction and Histone Modification
Studies have shown that Pyroxamide can increase acetylated histones and induce apoptosis in cancer cells, with enhanced effects when used in combination with other compounds like SLC-0111 .
Each application provides a unique insight into the versatility of Pyroxamide as a research tool and potential therapeutic agent. The ongoing studies continue to expand our understanding of its mechanisms and benefits across different fields of medical science.
Mechanism of Action
Target of Action
Pyroxamide is a potent inhibitor of Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Mode of Action
Pyroxamide interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to the accumulation of acetylated histones, which are associated with gene activation.
Biochemical Pathways
Hdac inhibitors like pyroxamide are known to influence various pathways involved in cell growth, differentiation, and apoptosis . Key pathways involved in these processes include the NF-κB pathway, PI3K/Akt signaling pathway, and JAK/STAT signaling pathway .
Result of Action
Pyroxamide, at micromolar concentrations, has been shown to induce terminal differentiation in murine erythroleukemia (MEL) cells and cause growth inhibition by cell cycle arrest and/or apoptosis in MEL, prostate carcinoma, bladder carcinoma, and neuroblastoma cells . It also causes an increase in the levels of histone acetylation and the expression of the cell cycle regulator p21/WAF1 .
Action Environment
It is known that the cellular environment and the presence of other molecules can influence the action of hdac inhibitors
Safety and Hazards
When handling Pyroxamide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Relevant Papers
Several papers have been published on the topic of Pyroxamide. For instance, a study found that Pyroxamide can induce growth suppression and cell death in human Rhabdomyosarcoma in vitro . Another study found that HDAC1 in the Ovarian Granulosa Cells of Tan Sheep improves Cumulus Cell Expansion and Oocyte Maturation independently of the EGF-like Growth Factors .
properties
IUPAC Name |
N'-hydroxy-N-pyridin-3-yloctanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-12(15-11-6-5-9-14-10-11)7-3-1-2-4-8-13(18)16-19/h5-6,9-10,19H,1-4,7-8H2,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGLFIIZFVFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191595 | |
Record name | Pyroxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroxamide | |
CAS RN |
382180-17-8 | |
Record name | Pyroxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382180178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyroxamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyroxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 382180-17-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYROXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N86DSS23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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